molecular formula C11H27NO2Si B1504194 N-Ethylaminoisobutylmethyldiethoxysilane CAS No. 275378-62-6

N-Ethylaminoisobutylmethyldiethoxysilane

Cat. No.: B1504194
CAS No.: 275378-62-6
M. Wt: 233.42 g/mol
InChI Key: DVXHRXDVNXCARD-UHFFFAOYSA-N
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Description

N-Ethylaminoisobutylmethyldiethoxysilane is a chemical compound with the molecular formula C11H27NO2Si and a molecular weight of 233.42300 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylaminoisobutylmethyldiethoxysilane typically involves the reaction of ethylamine with isobutylmethyldiethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of isobutylmethyldiethoxysilane followed by its reaction with ethylamine. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Ethylaminoisobutylmethyldiethoxysilane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various organosilicon compounds.

Scientific Research Applications

N-Ethylaminoisobutylmethyldiethoxysilane has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

  • Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of silicon-based materials and coatings.

Mechanism of Action

The mechanism by which N-Ethylaminoisobutylmethyldiethoxysilane exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals, and can participate in catalytic cycles.

Comparison with Similar Compounds

N-Ethylaminoisobutylmethyldiethoxysilane is unique due to its specific structure and reactivity. Similar compounds include:

  • N-Methylaminoisobutylmethyldiethoxysilane: Similar structure but with a methyl group instead of an ethyl group.

  • N-Ethylaminoisobutylmethyldimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.

Properties

IUPAC Name

1-[ethoxy-methyl-(2-methylpropyl)silyl]oxy-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27NO2Si/c1-7-12-11(5)14-15(6,13-8-2)9-10(3)4/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXHRXDVNXCARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)O[Si](C)(CC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692965
Record name 1-{[Ethoxy(methyl)(2-methylpropyl)silyl]oxy}-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275378-62-6
Record name 1-{[Ethoxy(methyl)(2-methylpropyl)silyl]oxy}-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Ethylaminoisobutylmethyldiethoxysilane
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